(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[134002,708,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include protecting groups, oxidizing agents, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties for various applications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for probing biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid involves interactions with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylic acid moiety allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R,6R)-6-{[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4R,5R,6R)-3-{[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy}-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The uniqueness of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid lies in its complex structure and stereochemistry. The presence of multiple hydroxyl groups and a carboxylic acid moiety, along with its unique azoniatetracyclo structure, distinguishes it from other similar compounds. This complexity allows for a wide range of chemical modifications and applications in various scientific fields.
Properties
Molecular Formula |
C23H28N3O6+ |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O6/c1-26(22-19(29)17(27)18(28)20(32-22)23(30)31)10-9-25-16(12-26)15-7-3-2-5-13(15)11-14-6-4-8-24-21(14)25/h2-8,16-20,22,27-29H,9-12H2,1H3/p+1/t16?,17-,18-,19+,20-,22+,26?/m0/s1 |
InChI Key |
NJWNTUGVCYWWIK-NAZZMSSBSA-O |
Isomeric SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)C5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.